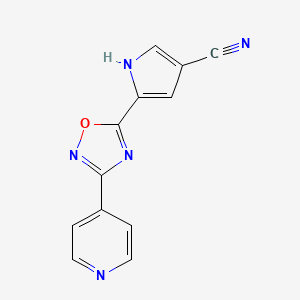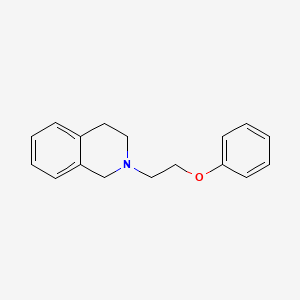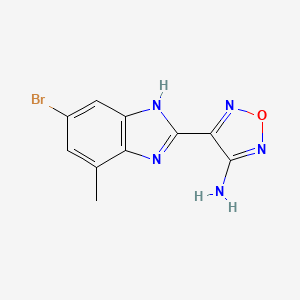
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves inhibition of DHODH and JAK. By inhibiting these enzymes, the compound prevents the synthesis of pyrimidine nucleotides and modulates immune responses, respectively. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in decreased cell proliferation and DNA and RNA synthesis. Inhibition of JAK can modulate immune responses, leading to potential therapeutic applications in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is its potent inhibition of DHODH and JAK. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its synthetic nature, which can make it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
There are several future directions for research related to 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves a multi-step process. The starting material is 2,2-dimethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-methyl-4-hydrazinylpyrazole to form the hydrazone intermediate. The final step involves cyclization of the hydrazone intermediate to form the desired compound.
Aplicaciones Científicas De Investigación
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain enzymes, including dihydroorotate dehydrogenase (DHODH) and Janus kinase (JAK). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. JAK is a family of enzymes that play a key role in the regulation of immune responses.
Propiedades
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)5-9(13)12-15-10(4-11(18)16-12)8-6-14-17(3)7-8/h4,6-7,9H,5H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZZIQHMLMVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=NC(=CC(=O)N2)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)


![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)
![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)


![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)
![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)
